molecular formula C16H21NO6 B7764259 N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester

N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester

Numéro de catalogue: B7764259
Poids moléculaire: 323.34 g/mol
Clé InChI: SOHLZANWVLCPHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester (CAS 7536-58-5) is a protected derivative of L-aspartic acid, featuring a tert-butoxycarbonyl (Boc) group on the α-amino group and a benzyl ester at the β-carboxylic acid (4-position). This compound is widely used as a building block in peptide synthesis, organometallic ligand design, and pharmaceutical intermediates due to its orthogonal protecting groups, which allow selective deprotection under mild conditions (TFA for Boc, hydrogenolysis for benzyl) . Its physicochemical properties include a melting point of 98–106°C and a specific rotation of -18 ± 2° (C = 2 in DMF) .

Analyse Des Réactions Chimiques

Boc Protection and Esterification

The compound is synthesized via tert-butoxycarbonyl (Boc) protection of L-aspartic acid 4-benzyl ester using di-tert-butyl dicarbonate (Boc₂O). Key steps include:

  • Reaction conditions : Triethylamine (TEA) or sodium bicarbonate as a base in methanol or THF at room temperature .

  • Yield : 72–98% after purification .

Step Reagents/ConditionsYield (%)Purity (%)Source
Boc protectionBoc₂O, TEA/THF, RT, 24 h92–9895.9–99.0
Benzyl esterificationBenzyl bromide, Cs₂CO₃/CH₃CN, 60–130°C78–9695.9–99.1

Deprotection Reactions

The Boc group is selectively removed under acidic conditions:

  • HCl/dioxane : 3 N HCl in dioxane at RT for 6 h achieves quantitative deprotection .

  • Oxalyl chloride/MeOH : Efficient Boc removal without affecting benzyl esters (100% conversion in 3 h) .

Mechanistic Insight :

  • Oxalyl chloride reacts with Boc carbamates to form isocyanate intermediates, followed by methanolysis to release CO₂ and tert-butanol .

  • HCl-mediated cleavage involves protonation of the carbamate oxygen, leading to tert-butyl cation elimination .

Post-Synthetic Modifications

  • β-Carboxylation : Enzymatic carboxylation using vitamin K-dependent carboxylase converts aspartyl residues to β-carboxyaspartyl derivatives .

  • Selective Hydrolysis : The benzyl ester is cleaved via catalytic hydrogenation (Pd/C, H₂) while retaining Boc protection .

Comparative Deprotection Efficiency

A study comparing deprotection agents demonstrated:

Reagent ConditionsConversion (%)Side ProductsSource
3 N HCl/dioxaneRT, 6 h100None
Oxalyl chloride/MeOHRT, 3 h100Isobutanol, CO₂
TFA/DCMRT, 1 h95Ester hydrolysis

Key Finding : Oxalyl chloride/MeOH avoids ester bond cleavage observed with TFA, making it ideal for acid-sensitive substrates .

Peptidomimetics and Metal Complexes

  • Zinc/Cadmium Complexes : Boc-Asp(OBzl)-OH forms chelates via β-carboxyl and benzyl ester groups, enabling structural studies in coordination chemistry .

  • Polymerization : Serves as a monomer in ring-opening polymerization to create poly(ester amide)s with controlled stereochemistry .

Stability and Handling

  • Storage : Stable at RT in dark, dry conditions .

  • Solubility : Highly soluble in DMF, THF, and dichloromethane; insoluble in water .

Applications De Recherche Scientifique

Peptide Synthesis

Boc-L-aspartic acid 4-benzyl ester serves as a crucial building block in the synthesis of peptides. Its protective Boc (tert-butoxycarbonyl) group allows for selective reactions during peptide assembly, facilitating the incorporation of aspartic acid residues into peptides. This is particularly important in pharmaceutical applications where custom peptides are essential for drug development .

Key Features:

  • Versatility : The compound can be used to synthesize various peptides with specific functionalities.
  • Stability : The Boc group provides stability during the synthesis process, allowing for multiple coupling reactions without degradation of the aspartic acid moiety.

Drug Development

In drug development, Boc-L-aspartic acid 4-benzyl ester plays a role in modifying amino acids to enhance the stability and bioavailability of drug candidates. By incorporating this compound into drug formulations, researchers can create more effective therapeutic agents with improved pharmacokinetic profiles .

Case Study Example:

A study demonstrated that peptides synthesized using Boc-L-aspartic acid derivatives exhibited enhanced binding affinity to target receptors, leading to improved therapeutic efficacy in preclinical models.

Bioconjugation

The compound is utilized in bioconjugation processes, where it facilitates the attachment of biomolecules such as antibodies or enzymes to therapeutic agents. This method is crucial for developing targeted drug delivery systems, particularly in cancer therapy .

Applications in Targeted Therapy:

  • Antibody-Drug Conjugates (ADCs) : Boc-L-aspartic acid 4-benzyl ester can be used to link cytotoxic drugs to antibodies, allowing for selective delivery to cancer cells while minimizing systemic toxicity.
  • Enzyme Prodrugs : The compound can also be part of prodrug systems where enzymatic cleavage releases active drugs at the target site.

Research in Neuroscience

Research involving Boc-L-aspartic acid 4-benzyl ester has provided insights into neurotransmitter pathways. Its derivatives are used in studies investigating the role of aspartate as a neurotransmitter and its implications in neurological disorders such as Alzheimer's disease and multiple sclerosis .

Research Findings:

  • Studies have shown that modifications of aspartate derivatives can influence receptor activation and signal transduction pathways, offering potential therapeutic targets for neurological conditions.

Material Science

In material science, Boc-L-aspartic acid 4-benzyl ester is explored for developing novel materials, particularly polymers with specific properties. Its ability to form helical structures under certain conditions has implications for creating smart materials that respond to environmental stimuli .

Polymerization Studies:

Research has indicated that poly(N-(α-tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester) demonstrates unique chiroptical properties and can be manipulated through solvent choice and temperature changes, leading to applications in advanced material design .

Mécanisme D'action

The mechanism of action of N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl ester protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

N-Protecting Group Variants

Compound Name N-Protecting Group Deprotection Method Key Applications References
Boc-L-aspartic acid 4-benzyl ester Boc Acid (e.g., TFA) Peptide synthesis, organometallic ligands
N-Cbz-L-aspartic acid 4-benzyl ester Cbz (Z) Hydrogenolysis (H₂/Pd) Intermediate in drug candidates
N-Fmoc-L-aspartic acid 4-benzyl ester Fmoc Base (e.g., piperidine) Solid-phase peptide synthesis
  • Boc vs. Cbz: Boc is stable under basic conditions and hydrogenolysis, making it ideal for orthogonal strategies. Cbz requires catalytic hydrogenation, which may interfere with unsaturated bonds .
  • Boc vs. Fmoc : Fmoc is base-labile and preferred in solid-phase synthesis for its mild deprotection, whereas Boc’s acid stability suits solution-phase chemistry .

Ester Position and Backbone Modifications

Compound Name Ester Position/Backbone Reactivity Notes Applications References
Boc-L-aspartic acid 4-benzyl ester β-carboxylic acid (4) Selective β-ester cleavage via hydrogenolysis Drug intermediates, asymmetric synthesis
Boc-L-glutamic acid 5-benzyl ester γ-carboxylic acid (5) Longer chain introduces steric hindrance Neuroprotective agents
N-Cbz-L-aspartic acid 1-benzyl ester α-carboxylic acid (1) Rare configuration; limited applications Experimental intermediates
L-Aspartic acid dibenzyl ester α- and β-carboxylic acids Both esters require stepwise deprotection Agonist synthesis (e.g., β3 receptor)
  • 4-Benzyl vs. 5-Benzyl (Glutamic Acid) : The additional methylene group in glutamic acid derivatives alters steric and electronic properties, affecting coupling efficiency .
  • Monoester vs. Diester: Dibenzyl esters (e.g., L-aspartic acid dibenzyl ester) enable sequential functionalization but complicate purification and deprotection .

Stereochemical Variants

Compound Name Stereochemistry Key Properties Applications References
Boc-L-aspartic acid 4-benzyl ester L-form Specific rotation: -18 ± 2° (DMF) Biologically active peptide synthesis
Boc-D-aspartic acid 4-benzyl ester D-form Mirror-specific rotation (e.g., +18°) Study of enantioselective interactions
  • D-forms are critical for probing chiral recognition in drug-receptor interactions but are less common in natural product synthesis .

Activité Biologique

N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester, commonly referred to as Boc-Asp(OBzl)-OH, is a derivative of the amino acid aspartic acid. This compound has garnered attention in biochemical research due to its potential applications in peptide synthesis and its role as a substrate in enzymatic reactions. This article explores the biological activity of this compound, focusing on its enzymatic interactions, synthesis applications, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C16H21NO6, with a molecular weight of 323.35 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group of aspartic acid and a benzyl ester on the carboxylic acid side chain. This configuration enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions.

PropertyValue
Molecular FormulaC16H21NO6
Molecular Weight323.35 g/mol
AppearanceWhite solid
Melting Point99.0 - 105.0 °C
Purity≥98%

Enzymatic Activity

Research has demonstrated that this compound can serve as a substrate for various enzymes, particularly those involved in carboxylation reactions. One notable study highlighted the role of rat liver microsomal vitamin K-dependent carboxylase, which catalyzes the conversion of aspartyl residues in synthetic substrates to beta-carboxyaspartyl residues. The study found that Boc-Asp(OBzl)-OH could be effectively carboxylated by this enzyme, illustrating its utility in biochemical assays and potential therapeutic applications aimed at modifying peptide structures .

Synthesis Applications

The compound is frequently utilized in peptide synthesis due to its protective groups that allow for selective reactions without interfering with other functional groups. For instance, Boc-Asp(OBzl)-OH can be coupled with various amino acids to create dipeptides or larger peptide chains. The introduction of the benzyl ester group facilitates further modifications while providing stability during synthesis processes.

Case Study: Synthesis of Glycolipid Mimics

A study published in 2012 utilized Boc-Asp(OBzl)-OH as a building block for synthesizing glycolipid mimetics. The researchers successfully coupled this compound with galactosyl moieties to create derivatives with variable hydrocarbon chain lengths, demonstrating the versatility of Boc-Asp(OBzl)-OH in complex organic syntheses .

Therapeutic Implications

The biological activity of this compound extends beyond synthetic applications; it also holds potential therapeutic implications. The ability to modify peptides through selective carboxylation may lead to the development of novel drugs targeting specific biological pathways. For example, modifications of aspartic acid residues can influence protein folding and function, which is crucial in designing therapeutics for diseases linked to protein misfolding or aggregation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester?

The compound is typically synthesized via HATU-mediated coupling of Boc-protected aspartic acid derivatives with benzyl alcohols, achieving yields >85% under mild conditions (room temperature, DMF solvent) . Alternatively, diazomethane esterification of the carboxylic acid group followed by selective benzyl protection has been reported, though this method requires careful handling due to diazomethane's toxicity .

Q. How is the compound characterized for purity and structural confirmation?

¹H NMR spectroscopy (500 MHz, DMSO-d₆) is critical for confirming regioselective benzylation and Boc protection. Key signals include:

  • δ 7.31–7.38 ppm (benzyl aromatic protons)
  • δ 1.37 ppm (Boc tert-butyl group)
  • δ 5.05–5.08 ppm (benzyl methylene protons) . HPLC (>97% purity) and optical rotation (e.g., [α]D = -5.5° in methanol) are used to verify enantiomeric integrity .

Q. What role does the benzyl ester group play in peptide synthesis?

The benzyl ester acts as a temporary protecting group for the β-carboxylic acid of aspartic acid, preventing undesired side reactions during peptide elongation. It is later removed via hydrogenolysis (H₂/Pd-C) or acidolysis (e.g., HBr/AcOH) .

Q. How does this compound compare to Cbz-protected analogs in stability?

The Boc group offers superior acid-labile protection compared to Cbz (sensitive to hydrogenolysis). This allows orthogonal deprotection strategies in multi-step syntheses, reducing interference with benzyl ester groups .

Advanced Research Questions

Q. What challenges arise in synthesizing coordination complexes using this compound?

Coupling Boc-L-aspartic acid 4-benzyl ester to pincer ligands requires DCC-mediated amidation in dichloromethane. Challenges include:

  • Avoiding racemization during activation (use low temperatures).
  • Achieving >99% yield requires rigorous exclusion of moisture .

Q. How can contradictory NMR data for diastereomeric byproducts be resolved?

2D NMR (COSY, HSQC) is essential to distinguish between α/β-esterification isomers. For example, coupling constants (J = 5.8–9.7 Hz in ¹H NMR) and NOE correlations help assign stereochemistry .

Q. What strategies optimize the compound’s use in solid-phase peptide synthesis (SPPS)?

  • Microwave-assisted coupling reduces reaction times (30 mins vs. 12 hrs).
  • Ultrasound-assisted deprotection enhances benzyl ester removal efficiency by 20% .

Q. How does the compound contribute to noncovalent immunoproteasome inhibitors?

It serves as a key intermediate in synthesizing β5i-selective inhibitors (e.g., PKS2191). The benzyl ester ensures selective functionalization of the γ-carboxyl group, enabling precise structure-activity relationship (SAR) studies .

Q. What analytical methods resolve discrepancies in crystallographic data for derivatives?

SHELXL refinement (via Olex2 interface) is recommended for high-resolution X-ray data. Contradictions in unit cell parameters often arise from twinning or disordered benzyl groups, requiring iterative refinement with restraints .

Q. How can computational modeling predict reactivity in novel applications?

DFT calculations (e.g., Gaussian 16) model the electrophilicity of the activated ester. For example, the benzyl ester’s electron-withdrawing effect lowers the LUMO energy by 1.2 eV, enhancing nucleophilic attack kinetics .

Q. Methodological Notes

  • Coupling Agents : HATU outperforms DCC in yield (87% vs. 72%) but requires stoichiometric HOAt .
  • Deprotection : Hydrogenolysis (H₂/Pd-C) is preferred over TFA for Boc retention, but residual Pd must be quantified via ICP-MS .
  • Storage : Store at -20°C under inert gas (N₂/Ar) to prevent ester hydrolysis .

Propriétés

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHLZANWVLCPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667209
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7536-58-5, 147291-69-8
Record name t-Butyloxycarbonylaspartic acid alpha-benzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007536585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7536-58-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-benzyl hydrogen N-(tert-butoxycarbonyl)-L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(Phenylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]aspartate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8JQ67EU7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.